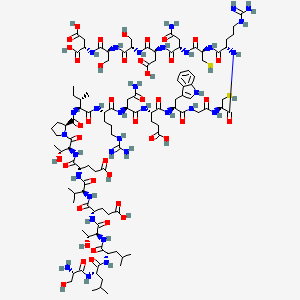![molecular formula C8H14O4S B13912354 [(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate is an organic compound with a unique structure that includes a cyclopentyl ring with a ketone group and an ethanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-oxocyclopentyl]methyl ethanesulfonate typically involves the reaction of a cyclopentanone derivative with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S)-3-oxocyclopentyl]methyl ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [(1S)-3-oxocyclopentyl]methyl methanesulfonate
- [(1S)-3-oxocyclopentyl]methyl benzenesulfonate
- [(1S)-3-oxocyclopentyl]methyl toluenesulfonate
Uniqueness
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate is unique due to its specific combination of a cyclopentyl ring with a ketone group and an ethanesulfonate ester
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
[(1S)-3-oxocyclopentyl]methyl ethanesulfonate |
InChI |
InChI=1S/C8H14O4S/c1-2-13(10,11)12-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
IONLUNMNHJXIRN-ZETCQYMHSA-N |
Isomeric SMILES |
CCS(=O)(=O)OC[C@H]1CCC(=O)C1 |
Canonical SMILES |
CCS(=O)(=O)OCC1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)













